N-Acetyl-DL-phenylalanine beta-naphthyl ester
CAS No.: 20874-31-1
Cat. No.: VC21539902
Molecular Formula: C21H19NO3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20874-31-1 |
|---|---|
| Molecular Formula | C21H19NO3 |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | naphthalen-2-yl 2-acetamido-3-phenylpropanoate |
| Standard InChI | InChI=1S/C21H19NO3/c1-15(23)22-20(13-16-7-3-2-4-8-16)21(24)25-19-12-11-17-9-5-6-10-18(17)14-19/h2-12,14,20H,13H2,1H3,(H,22,23) |
| Standard InChI Key | BBXRRTJNJCPGBU-UHFFFAOYSA-N |
| SMILES | CC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
| Canonical SMILES | CC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Identity and Structure
N-Acetyl-DL-phenylalanine beta-naphthyl ester is a synthetic organic compound with significant importance in biochemical research. It features an N-acetylated phenylalanine moiety connected to a beta-naphthyl group through an ester bond. This particular structural arrangement enables its functionality as a chromogenic substrate for specific enzymes .
The compound is known by several names and identifiers, including APNE (abbreviated form), Ac-DL-Phe-beta-naphthyl ester, and N-Acetyl-DL-phenylalanine 2-naphthyl ester . Its CAS registry number is 20874-31-1, which serves as its unique identifier in chemical databases and literature .
Structural Characteristics and Properties
NAPBNE possesses distinct chemical properties that make it valuable for biochemical applications. The molecular formula of the compound is C21H19NO3 with a molecular weight of 333.4 g/mol . Its structure can be represented using various chemical notations, as shown in Table 1.
Table 1: Chemical Identifiers of N-Acetyl-DL-phenylalanine beta-naphthyl ester
| Identifier Type | Value |
|---|---|
| IUPAC Name | naphthalen-2-yl 2-acetamido-3-phenylpropanoate |
| InChI | InChI=1S/C21H19NO3/c1-15(23)22-20(13-16-7-3-2-4-8-16)21(24)25-19-12-11-17-9-5-6-10-18(17)14-19/h2-12,14,20H,13H2,1H3,(H,22,23) |
| InChI Key | BBXRRTJNJCPGBU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
| Molecular Formula | C21H19NO3 |
| CAS Registry Number | 20874-31-1 |
The structural configuration of NAPBNE is critical for its function as a substrate for enzymatic reactions. The ester bond connecting the N-acetylated phenylalanine moiety to the beta-naphthyl group serves as the target for hydrolysis by various serine proteases and esterases.
Biochemical Significance
N-Acetyl-DL-phenylalanine beta-naphthyl ester plays a crucial role in biochemical research, primarily due to its function as a chromogenic substrate for various proteolytic enzymes. This section explores its biochemical relevance and interactions with enzymatic systems.
Role as an Enzyme Substrate
The primary biochemical significance of NAPBNE lies in its role as a substrate for serine proteases and peptidases. When exposed to these enzymes, the compound undergoes hydrolysis, resulting in the cleavage of the ester bond. This reaction produces two primary products: N-acetyl-DL-phenylalanine and beta-naphthol. The latter is particularly important as it produces a visible color change that allows for the detection and quantification of enzymatic activity.
The compound specifically interacts with several enzymes, including:
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Chymotrypsin: A digestive enzyme that preferentially cleaves peptide bonds where the carboxyl group is contributed by an aromatic amino acid
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Subtilisin: A serine protease commonly found in bacteria
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Other serine proteases and peptidases with similar substrate specificity
Research Applications
The unique properties of N-Acetyl-DL-phenylalanine beta-naphthyl ester have led to its widespread use in various research applications. This section examines its utility across different scientific disciplines.
Enzyme Kinetics and Characterization
NAPBNE serves as an invaluable tool for studying enzyme kinetics and characterizing proteolytic enzymes. Researchers utilize this compound to:
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Determine enzyme activity levels in various biological samples
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Study the kinetic parameters of enzymatic reactions, including substrate affinity (Km) and maximum reaction velocity (Vmax)
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Investigate the effects of inhibitors on enzyme function
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Characterize novel proteases and peptidases
In one documented study, an esterase purified from rabbit peritoneal polymorphonuclear leukocytes demonstrated significant activity with NAPBNE as a substrate, exhibiting an apparent Michaelis constant (Km) of 71 μM. This value indicates efficient substrate affinity and makes NAPBNE suitable for studying this particular enzyme system.
Medical Research Applications
Beyond basic enzymatic studies, NAPBNE has found applications in medical research, particularly in areas related to cancer biology and immunology.
In cancer research, NAPBNE and related compounds have been investigated for their potential role in understanding ribonucleotide reductase (RR), an established target for cancer therapy. Inhibitors derived from naphthyl compounds have shown promise in binding to RR and inhibiting its activity, suggesting potential pathways for developing novel anticancer agents.
In immunological studies, NAPBNE has been used to investigate leukocyte esterases and their role in immune responses. The chemotactic properties observed in enzyme fractions capable of hydrolyzing NAPBNE suggest these interactions could be leveraged to modulate immune responses in various conditions.
Table 2: Key Research Findings Related to N-Acetyl-DL-phenylalanine beta-naphthyl ester
| Research Area | Key Findings | Significance |
|---|---|---|
| Enzyme Characterization | Apparent Km of 71 μM with rabbit leukocyte esterase | Indicates high substrate affinity |
| Optimal Conditions | pH range of 6-8; no requirement for divalent cations | Defines optimal conditions for enzymatic studies |
| Inhibition Studies | Inhibition by p-nitrophenylethyl-5-chloropentylphosphonate at 10^-7 M | Provides insights into enzyme regulation mechanisms |
| Immunology | Association with chemotactic responses in leukocyte fractions | Suggests role in immune cell recruitment |
| Cancer Research | Potential relationship to ribonucleotide reductase inhibition | Indicates possible applications in cancer therapy development |
Industrial and Diagnostic Applications
The chromogenic properties of NAPBNE make it valuable for developing diagnostic assays and quality control processes in pharmaceutical manufacturing. The compound's ability to produce visible color changes upon enzymatic hydrolysis allows for the development of simple, visual tests for the presence of specific proteases in biological samples or industrial preparations.
Synthesis and Preparation Methods
Understanding the synthesis and preparation of N-Acetyl-DL-phenylalanine beta-naphthyl ester is essential for researchers who wish to use or study this compound. This section outlines the methods commonly employed for its production.
Synthetic Routes
The primary synthetic route for producing NAPBNE involves the esterification of N-Acetyl-DL-phenylalanine with beta-naphthol. This reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
The general reaction can be represented as:
N-Acetyl-DL-phenylalanine + beta-naphthol → N-Acetyl-DL-phenylalanine beta-naphthyl ester + H2O
The synthesis follows standard organic chemistry protocols for esterification reactions, with the reaction conditions optimized to maximize yield and purity of the final product.
Chemical Reactions
N-Acetyl-DL-phenylalanine beta-naphthyl ester undergoes several important chemical reactions that are relevant to its biochemical applications. This section examines these reactions and their significance.
Hydrolysis
The most significant reaction of NAPBNE is hydrolysis, where the ester bond is cleaved by water in the presence of an enzyme or acid/base catalyst. The enzymatic hydrolysis is particularly important for its biochemical applications and typically occurs as follows:
NAPBNE + H2O (enzyme) → N-Acetyl-DL-phenylalanine + beta-naphthol
This reaction is catalyzed by various enzymes, primarily serine proteases such as chymotrypsin and subtilisin. The hydrolysis results in the release of beta-naphthol, which serves as the chromogenic indicator in biochemical assays.
Reactivity Patterns
In addition to enzymatic hydrolysis, NAPBNE can undergo various other reactions typical of esters, including:
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Acid-catalyzed hydrolysis: Cleavage of the ester bond under acidic conditions
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Base-catalyzed hydrolysis: Saponification of the ester under basic conditions
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Transesterification: Exchange of the naphthyl group with another alcohol under appropriate conditions
These reactions must be considered when handling and storing NAPBNE, as they can affect its stability and utility in research applications.
Comparative Analysis
To fully appreciate the significance of N-Acetyl-DL-phenylalanine beta-naphthyl ester, it is valuable to consider how it compares with similar compounds used in biochemical research.
Future Research Directions
The continued utility of N-Acetyl-DL-phenylalanine beta-naphthyl ester in biochemical research suggests several promising directions for future investigations.
Emerging Technologies
Advances in analytical techniques and biotechnology may enhance the utility of NAPBNE in research:
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Integration with microfluidic systems for rapid, high-sensitivity enzyme assays
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Combination with imaging technologies for spatiotemporal analysis of protease activity in cellular systems
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Application in proteomic approaches to identify and characterize novel proteases in complex biological samples
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